

An In-depth Technical Guide to Aniline and its Derivatives

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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440

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Disclaimer: Specific technical data for **2-(1-Azepanylcarbonyl)aniline** (CAS number 159180-54-8) is not readily available in publicly accessible domains. This guide therefore provides a broader overview of the core compound, aniline, and its general derivatives. The principles, protocols, and pathways discussed are foundational to this class of compounds and serve as a technical guide for researchers in the field.

Introduction to Anilines

Anilines, with the parent compound being aminobenzene or phenylamine, are a significant class of aromatic amines.^[1] They consist of a phenyl group attached to an amino group.^[1] This structure makes them a versatile starting material for a vast array of chemical syntheses. Their primary industrial application is in the production of precursors for polyurethane, but they are also crucial in the manufacturing of dyes, pharmaceuticals, and agricultural chemicals.^[2] The reactivity of the amino group and the aromatic ring allows for a wide range of chemical modifications, leading to a diverse family of aniline derivatives with varied properties and applications.

Properties of Aniline

Aniline is a colorless to pale yellow oily liquid with a characteristic fishy odor.^{[1][2]} It darkens upon exposure to air and light.^[2] Aniline is a weak base, with a pKa of approximately 4.6.^[1] Its

basicity is less than that of aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the pi system of the benzene ring.[1]

The following tables summarize the key physical and chemical properties of aniline.

Table 1: Physical Properties of Aniline

Property	Value
Appearance	Colorless to brownish oily liquid[2]
Odor	Musty, fishy odor[2]
Melting Point	-6 °C[2]
Boiling Point	184 °C[2]
Flash Point	158 °F (70 °C)[2]
Density	1.0297 g/mL[1]
Solubility	Slightly soluble in water; more soluble in organic solvents[1]
Vapor Density	Heavier than air[2]

Table 2: Chemical Properties of Aniline

Property	Value/Description
Molecular Formula	C ₆ H ₅ NH ₂ [1]
Molecular Weight	93.13 g/mol
Basicity (pKa)	4.6 (of the anilinium ion)[1]
Reactivity	The amino group is nucleophilic, and the aromatic ring is susceptible to electrophilic substitution.[1]
Oxidation	Can be oxidized, leading to discoloration.[1]

Experimental Protocols

Synthesis of Aniline via Reduction of Nitrobenzene

A common laboratory method for the synthesis of aniline is the reduction of nitrobenzene using a metal and acid, such as tin and hydrochloric acid.[3][4]

Materials:

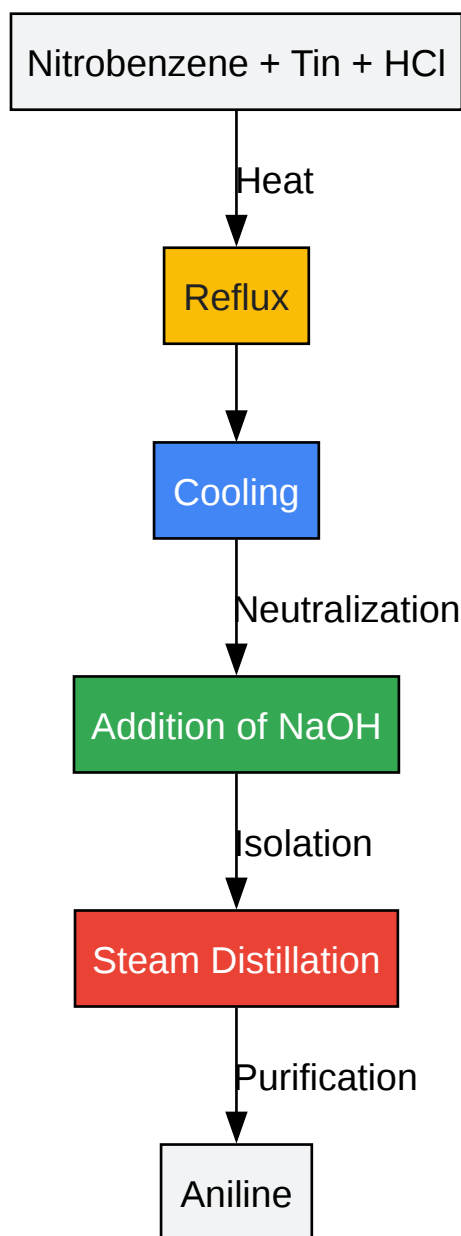
- Nitrobenzene
- Granulated tin[4]
- Concentrated hydrochloric acid[4]
- Sodium hydroxide solution[4]
- Round-bottomed flask[4]
- Reflux condenser[4]
- Heating mantle or water bath
- Apparatus for steam distillation[4]

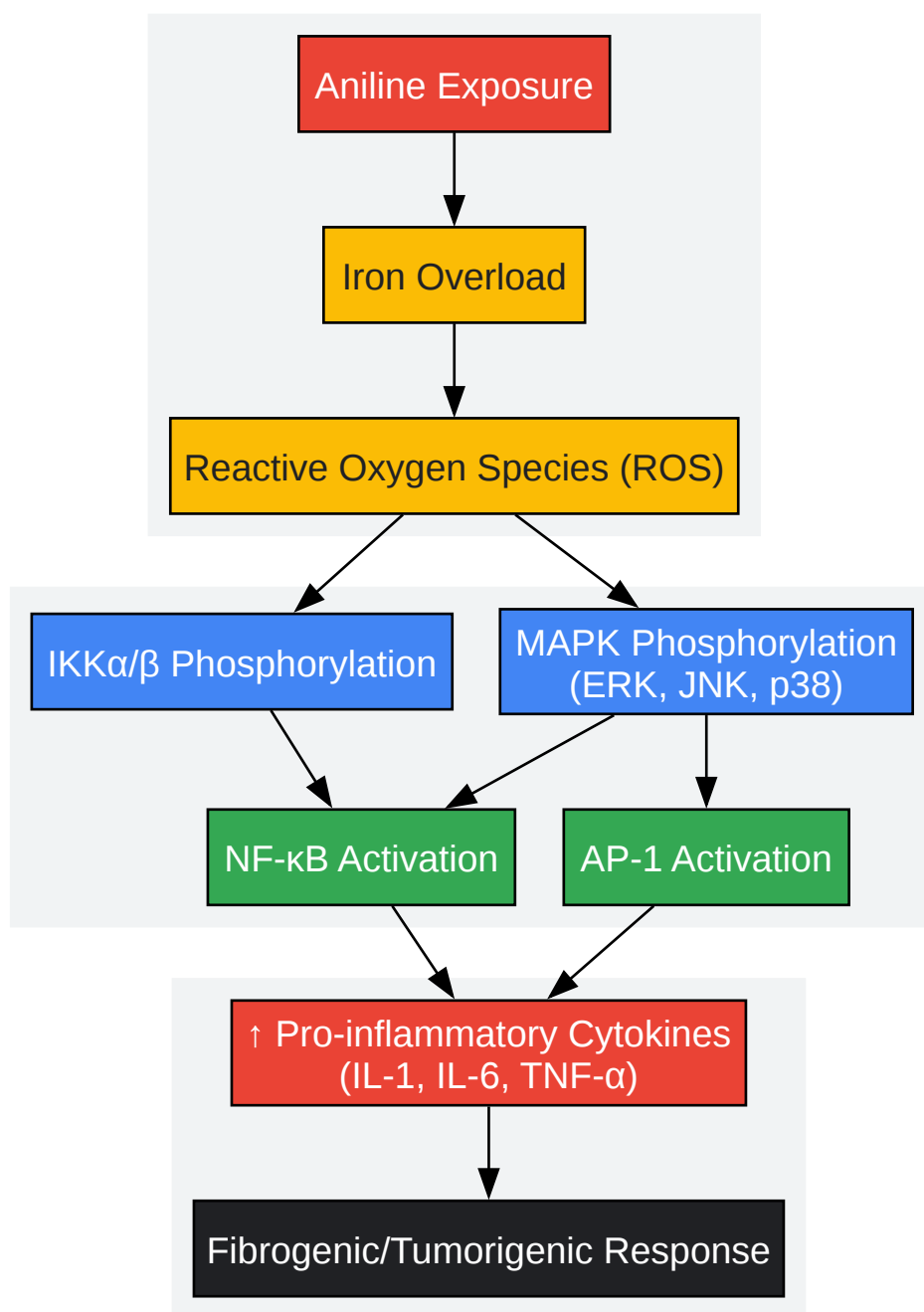
Procedure:

- Place granulated tin and nitrobenzene in a round-bottomed flask fitted with a reflux condenser.[4]
- Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling to maintain control.[5]
- After the initial vigorous reaction subsides, heat the mixture under reflux for approximately 30-60 minutes to ensure the complete reduction of nitrobenzene. The disappearance of the characteristic smell of nitrobenzene indicates the completion of the reaction.[4][6]
- Cool the reaction mixture and cautiously add a concentrated solution of sodium hydroxide to neutralize the excess acid and to liberate the free aniline from its salt. The mixture should be

strongly alkaline.[4]

- Isolate the aniline from the reaction mixture by steam distillation.[4]
- The collected distillate will contain aniline and water. Aniline can be separated and further purified by extraction and distillation.[6]





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